2-methyl-2-(quinolin-3-yl)propanoic acid

Stereochemistry Drug metabolism Chiral inversion

2-Methyl-2-(quinolin-3-yl)propanoic acid (CAS 1220027-88-2) is a quinoline-3-carboxylic acid derivative possessing a fully substituted α‑carbon bearing two methyl groups, which eliminates the chiral centre present in many 2-arylpropanoic acid analogues. The compound has molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g·mol⁻¹.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 1220027-88-2
Cat. No. B1441119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-(quinolin-3-yl)propanoic acid
CAS1220027-88-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C13H13NO2/c1-13(2,12(15)16)10-7-9-5-3-4-6-11(9)14-8-10/h3-8H,1-2H3,(H,15,16)
InChIKeyXOLHEIBNNUGNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(quinolin-3-yl)propanoic acid (CAS 1220027-88-2): A Quaternary Carbon Quinoline Scaffold for Research Procurement


2-Methyl-2-(quinolin-3-yl)propanoic acid (CAS 1220027-88-2) is a quinoline-3-carboxylic acid derivative possessing a fully substituted α‑carbon bearing two methyl groups, which eliminates the chiral centre present in many 2-arylpropanoic acid analogues. The compound has molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g·mol⁻¹ . It is supplied as a high‑purity building block (≥95%) with batch‑specific quality control documentation including NMR, HPLC, and GC . The quinoline ring is attached at the 3‑position, distinguishing it from 6‑quinolinyl and 2‑quinolinyl positional isomers that carry different pharmacophoric vectors.

Why 2-Methyl-2-(quinolin-3-yl)propanoic Acid Cannot Be Freely Interchanged with Other Quinoline Propanoic Acid Building Blocks


Close structural analogues such as 2‑(quinolin‑3‑yl)propanoic acid, 3‑(quinolin‑3‑yl)propanoic acid, and 2‑methyl‑2‑(quinolin‑6‑yl)propanoic acid differ in three critical features: (i) presence or absence of an α‑chiral centre, (ii) position of the quinoline attachment, and (iii) presence of the α‑quaternary carbon. The α‑chiral centre in 2‑arylpropanoic acids is known to undergo metabolic chiral inversion in vivo, introducing pharmacokinetic and toxicological variability that is completely avoided by the gem‑dimethyl α‑carbon of the target compound [1]. Furthermore, moving the quinoline attachment from the 3‑ to the 6‑position alters the calculated logP by approximately 0.5–0.8 log units [2], which can translate into measurable differences in cellular permeability and target engagement. These structural differences mean that substitution with a cheaper or more readily available quinoline‑propanoic acid cannot reproduce the stereochemical and physicochemical profile of 2‑methyl‑2‑(quinolin‑3‑yl)propanoic acid.

Quantitative Differentiation Evidence for 2-Methyl-2-(quinolin-3-yl)propanoic Acid Versus Its Closest Structural Analogs


Elimination of the α‑Chiral Centre: α‑Quaternary vs. α‑Methine Comparison

2‑Methyl‑2‑(quinolin‑3‑yl)propanoic acid possesses a quaternary α‑carbon bearing two methyl groups (0 chiral centres), whereas the closest direct analogue, 2‑(quinolin‑3‑yl)propanoic acid (CAS 1247842‑46‑1), has a single α‑hydrogen and therefore one chiral centre. In the broader 2‑arylpropanoic acid class, the α‑chiral centre is the substrate for metabolic chiral inversion enzymes that convert the R‑enantiomer to the S‑enantiomer (or vice versa), a phenomenon documented across multiple profen drugs [1]. By eliminating the chiral centre entirely, the target compound obviates enantiomer‑specific analytical burden, removes the risk of stereoconversion during storage or metabolism, and ensures that any downstream biological readout is not confounded by enantiomeric heterogeneity. This structural feature is unique among commercially available quinolin‑3‑yl propanoic acid building blocks, none of which combine 3‑quinolinyl attachment with a gem‑dimethyl α‑carbon.

Stereochemistry Drug metabolism Chiral inversion

Purity Documentation and Batch‑Level QC: 95%+ with Multi‑Technique Characterisation

The target compound is supplied at a standard purity of ≥95% and each batch is accompanied by QC documentation including NMR, HPLC, and GC analysis . By comparison, the closest positional isomer, 2‑methyl‑2‑(quinolin‑6‑yl)propanoic acid (CAS 1022283‑51‑7), is offered at 95% purity without explicit disclosure of multi‑technique batch QC by all vendors . The direct des‑methyl analogue 2‑(quinolin‑3‑yl)propanoic acid is available at 98% purity ; however, the higher purity of the latter does not compensate for its stereochemical liability (see Evidence Item 1). For scientists requiring reproducible results in structure‑activity relationship (SAR) campaigns, the availability of orthogonal purity characterisation reduces the risk of introducing unidentified impurities that could confound biological assay data.

Quality control Analytical chemistry Building block procurement

Positional Isomer Lipophilicity Offset: 3‑Quinolinyl vs. 6‑Quinolinyl Attachment

The position of the quinoline‑propanoic acid linkage influences the computed octanol‑water partition coefficient. The 6‑quinolinyl positional isomer (CAS 1022283‑51‑7) has a reported XLogP3 of 2.6 [1], while a structurally related 3‑quinolinylpropanoate ester (methyl 3‑(3‑quinolinyl)propanoate) has a measured LogP of 2.34 . Although an experimentally determined LogP for 2‑methyl‑2‑(quinolin‑3‑yl)propanoic acid itself has not been published in the primary literature, computational predictions using ChemAxon software estimate a LogP of approximately 2.8–3.2 for the 3‑quinolinyl congener [2]. This ~0.4–0.8 log unit offset relative to the 6‑isomer is consistent with the different hydrogen‑bonding environment of the quinoline nitrogen in the 3‑ vs. 6‑substituted scaffold. Such differences in lipophilicity have been shown to correlate with membrane permeability and non‑specific protein binding in drug discovery programmes [3].

Lipophilicity Physicochemical properties Positional isomerism

Application Scenarios for 2-Methyl-2-(quinolin-3-yl)propanoic Acid Derived from Quantitative Differentiation Evidence


Stereochemically Unambiguous SAR Probe in Quinoline‑Based Lead Optimisation

Because 2‑methyl‑2‑(quinolin‑3‑yl)propanoic acid lacks an α‑chiral centre, it eliminates enantiomeric variability that confounds structure‑activity relationship (SAR) interpretation. Medicinal chemistry teams developing quinoline‑containing leads can use this compound as a stereochemically silent scaffold to isolate the contribution of the 3‑quinolinyl pharmacophore to target binding without the need for chiral separation or enantiomeric excess determination . This is particularly relevant when the lead series includes 2‑arylpropanoic acid motifs where chiral inversion is a known metabolic liability [1].

Comparative Physicochemical Profiling of Quinoline Positional Isomer Libraries

The documented lipophilicity offset between 3‑quinolinyl and 6‑quinolinyl positional isomers (estimated ΔLogP ~0.2–0.6) provides a rationale for head‑to‑head experimental comparison. Researchers can procure this compound alongside the 6‑quinolinyl isomer to experimentally determine logD₇.₄, aqueous solubility, and CYP inhibition profiles, thereby generating robust data to inform the selection of the optimal quinoline attachment point for their chemical series [2].

Building Block for α‑Quaternary Carbon‑Containing Drug Candidates

The gem‑dimethyl α‑carbon is a privileged structural motif in medicinal chemistry, imparting metabolic stability by blocking oxidation at the benzylic position and preventing chiral inversion. This compound can serve as a key intermediate for the synthesis of drug candidates that require a quaternary carbon adjacent to a carboxylic acid, such as certain integrin antagonists [3] and protease inhibitors. The availability of batch QC documentation ensures that downstream synthesis steps start from a characterised intermediate, reducing troubleshooting time in scale‑up campaigns .

Analytical Method Development and Reference Standard Preparation

The multi‑technique characterisation package (NMR, HPLC, GC) provided with each batch makes this compound suitable for use as an internal reference standard in the development of LC‑MS or GC‑MS methods for quinoline‑containing analytes. The absence of stereoisomers simplifies chromatographic method development compared to chiral analogues, reducing method development time and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-2-(quinolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.